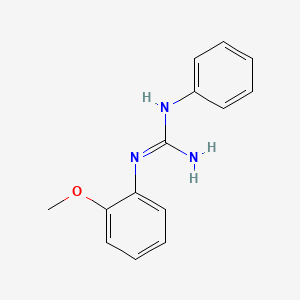

N-(2-methoxyphenyl)-N'-phenylguanidine

Description

Structure

3D Structure

Properties

CAS No. |

1211502-78-1 |

|---|---|

Molecular Formula |

C14H15N3O |

Molecular Weight |

241.29 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)-1-phenylguanidine |

InChI |

InChI=1S/C14H15N3O/c1-18-13-10-6-5-9-12(13)17-14(15)16-11-7-3-2-4-8-11/h2-10H,1H3,(H3,15,16,17) |

InChI Key |

PTWWQSBPAJHBHV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for N 2 Methoxyphenyl N Phenylguanidine

General Principles of Guanidine (B92328) Synthesis

The synthesis of guanidines, a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms, is a cornerstone of medicinal and synthetic chemistry. The strong basicity of the guanidine functional group, a result of the resonance stabilization of its protonated form (the guanidinium (B1211019) cation), is a defining chemical feature. wikipedia.orgscripps.edu Guanidines are typically synthesized through the reaction of an amine with a suitable guanylating agent. researchgate.net Common guanylating agents include thioureas, isothioureas, cyanamides, and carbodiimides. researchgate.netrsc.org

The choice of synthetic route often depends on the desired substitution pattern of the final guanidine product. The construction of the guanidine core can be achieved through various chemical transformations involving reagents like S-alkylisothioureas, derivatives of pyrazole-1-carboximidamide, and protected thioureas. rsc.org Many of these methods necessitate the use of protecting groups, with the Boc (tert-butyloxycarbonyl) group being a frequent choice to manage reactivity and simplify purification. rsc.org

Precursor-Based Approaches to Substituted Guanidines

The formation of asymmetrically substituted guanidines like N-(2-methoxyphenyl)-N'-phenylguanidine relies on the careful selection of precursors that allow for the sequential introduction of different substituents.

Utilizing Thiourea (B124793) and Isothiourea Derivatives

Thioureas and their S-alkylated derivatives, isothioureas, are among the most common precursors for guanidine synthesis. researchgate.netnih.gov The general strategy involves the activation of the thiourea, often with a desulfurizing agent, to form a carbodiimide (B86325) intermediate in situ, which then reacts with an amine to yield the guanidine. rsc.orgorganic-chemistry.org

From Thioureas: The reaction of a disubstituted thiourea with an amine in the presence of an activating agent is a widely used method. For instance, N,N'-di-Boc-thiourea can be activated with reagents like cyanuric chloride, eliminating the need for hazardous heavy metals like mercury. organic-chemistry.org Another approach involves the use of the Burgess reagent to convert thioureas derived from primary amines and carbamoyl-protected isothiocyanates into the corresponding guanidines. organic-chemistry.org A photocatalytic method using Ru(bpy)3Cl2 under visible light offers a mild, environmentally friendly route to convert various thioureas to guanidines at room temperature. organic-chemistry.org This method is particularly effective for aryl-substituted thioureas. organic-chemistry.org

To synthesize this compound, one could envision a pathway starting from N-(2-methoxyphenyl)thiourea, which would be activated and then reacted with aniline (B41778), or conversely, starting from N-phenylthiourea and reacting it with 2-methoxyaniline.

From Isothioureas: Isothiouronium salts, which are S-alkylated thioureas, react with amines to form guanidinium salts. wikipedia.org These reactions can be facilitated by microwave-assisted chemistry, providing a rapid route to cyclic isothioureas and guanidines. nih.gov The synthesis of five- and six-membered cyclic guanidines has been achieved by reacting isothiouronium iodides with various amines under mild conditions. tandfonline.com The reaction of isothiourea derivatives with amines like methylamine (B109427) and pyrrolidine (B122466) can produce nonsymmetrical guanidines. nih.gov

A plausible route to the target compound could involve the reaction of S-methyl-N-phenylisothiourea with 2-methoxyaniline.

Cyanamide (B42294) and Electrophilic Amidine Species Approaches

Cyanamide Approach: The reaction of amines with cyanamide or substituted cyanamides is a direct method for preparing guanidines. cdnsciencepub.comcardiff.ac.uk For example, various amines can undergo guanylation with cyanamide in water using catalytic amounts of scandium(III) triflate under mild conditions. organic-chemistry.org This method is advantageous as it avoids pre-activated guanylating reagents. organic-chemistry.org A patent describes the synthesis of substituted guanidines, including those with alkoxyphenyl substituents, by reacting a substituted cyanamide with an amine in the presence of a Lewis acid catalyst. google.com For instance, N-(1-naphthyl)-N'-(3-methoxyphenyl)-N'-methyl guanidine was prepared from 1-naphthyl cyanamide and N-methyl-3-methoxy aniline. google.com

Following this logic, this compound could be synthesized by reacting phenylcyanamide (B1618024) with 2-methoxyaniline or by reacting 2-methoxyphenylcyanamide with aniline, likely catalyzed by a Lewis acid.

Electrophilic Amidine Species: Electrophilic amidine species are also employed to generate guanidines from amines. researchgate.net These reactive intermediates can be generated from various precursors. For example, the reaction of N,N'-di-Boc-N''-triflylguanidine with amines is a common method for introducing a guanidinyl group. nih.gov

Nucleophilic Substitution and Addition Reactions in Guanidine Formation

The formation of the guanidine functional group fundamentally involves either nucleophilic substitution or nucleophilic addition reactions. researchgate.net

Nucleophilic Substitution: In many syntheses, an amine acts as a nucleophile, attacking a guanylating agent and displacing a leaving group. researchgate.net This is characteristic of reactions involving activated thioureas or isothioureas. researchgate.net Although the guanidine carbon center is generally electron-deficient, its reactivity towards nucleophiles is often hampered by resonance stabilization. nih.govacs.org A novel strategy to overcome this involves converting the guanidine into a guanidine cyclic diimide (GCDI) structure. This destabilizes the resonance, making the guanidine carbon more susceptible to nucleophilic attack by various amines and alcohols in the presence of an acid additive. nih.govacs.orgorganic-chemistry.org The reaction proceeds through a nucleophilic addition-elimination pathway where the succinimide (B58015) or imide moiety serves as the leaving group. organic-chemistry.org

Nucleophilic Addition: This mechanism is prominent when using cyanamides or carbodiimides as precursors. researchgate.net The amine nucleophile adds across the C≡N triple bond of the cyanamide or the C=N double bond of the carbodiimide. researchgate.netucalgary.ca For weaker nucleophiles, the reaction may require activation by an acid catalyst to enhance the electrophilicity of the carbonyl or cyano group. ucalgary.ca

The reaction of an amine with a carbodiimide, often generated in situ from a thiourea, is a classic example of nucleophilic addition leading to a guanidine. rsc.org

Advanced Synthetic Techniques for this compound

Modern synthetic chemistry emphasizes efficiency, often through the development of multi-component or one-pot reactions.

One-Pot Synthesis Protocols

One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, saving time and resources. Several one-pot methods for synthesizing substituted guanidines have been developed.

A versatile one-pot synthesis of 1,3-substituted guanidines starts from carbamoyl (B1232498) isothiocyanates. organic-chemistry.orgacs.org These precursors react with a primary amine to form a thiourea, which is then coupled with a second amine in the same pot using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) to produce the guanidine in high yield. organic-chemistry.org This method avoids the isolation of intermediates and is effective for creating multisubstituted guanidines. organic-chemistry.org

To apply this to this compound, one could react an appropriate carbamoyl isothiocyanate with either aniline or 2-methoxyaniline, followed by the addition of the other amine and EDCI. The table below illustrates the versatility of this one-pot approach with various amines.

Table 1: One-Pot Synthesis of 1,3-Substituted Guanidines from Carbamoyl Isothiocyanates This table is based on data for the synthesis of various 1,3-substituted guanidines and illustrates the potential application for the target compound.

| Amine 1 (R¹-NH₂) | Amine 2 (R²-NH₂) | Protecting Group | Reported Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Benzylamine | Ethyl Carbamate | 92 | organic-chemistry.org |

| Butylamine | Butylamine | Ethyl Carbamate | 95 | organic-chemistry.org |

| Aniline | Aniline | Ethyl Carbamate | 85 | organic-chemistry.org |

| Benzylamine | Aniline | Ethyl Carbamate | 88 | organic-chemistry.org |

Another relevant one-pot procedure involves the synthesis of N-acylguanidines through a palladium-catalyzed carbonylative coupling of cyanamide and aryl halides, followed by amination. organic-chemistry.org While this yields N-acylguanidines, it highlights the potential for multi-component reactions in this field.

Catalytic Methods in Guanidine Derivatization

The derivatization of guanidines, particularly the introduction of aryl groups, has been significantly advanced through the use of metal catalysts. These methods offer milder reaction conditions and broader functional group tolerance compared to traditional approaches. Key strategies applicable to the synthesis of N,N'-diarylguanidines like this compound involve transition metal-catalyzed cross-coupling reactions and Lewis acid catalysis.

One of the most effective modern methods for synthesizing N,N'-diarylguanidines is through copper-catalyzed C-N cross-coupling reactions. Research has demonstrated that a catalytic system of copper(I) iodide (CuI) with an N-methylglycine ligand can effectively couple guanidine nitrate (B79036) with aryl halides. nih.gov This method is robust, tolerating both aryl iodides and bromides, and can be used to produce symmetrical and unsymmetrical diarylguanidines with good to excellent yields. nih.gov For an unsymmetrical compound such as this compound, a sequential, two-step approach would be employed, which is discussed in the regioselectivity section.

Another catalytic approach involves the direct guanylation of amines using a suitable guanylating agent in the presence of a catalyst. Lewis acids have proven effective in this role. For instance, scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the guanylation of various anilines with cyanamide in water. chemicalbook.com This method proceeds efficiently at elevated temperatures, providing the desired N-arylguanidine products in high yields. chemicalbook.com This strategy could be envisioned for the synthesis of an intermediate like N-phenylguanidine or N-(2-methoxyphenyl)guanidine, which would then undergo a second catalytic arylation step.

The table below summarizes representative catalytic systems used for the arylation of guanidines or anilines, which are foundational for the synthesis of the target compound.

| Catalytic System | Reactants | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| CuI / N-Methylglycine | Guanidine Nitrate + Aryl Halide | Symmetrical or Unsymmetrical N,N'-Diarylguanidine | K₂CO₃ (base), DMSO (solvent), 70-100 °C | nih.gov |

| Sc(OTf)₃ | Aniline Derivative + Cyanamide | N-Arylguanidine | H₂O (solvent), 100 °C, 48 h | chemicalbook.com |

| Pd(OAc)₂ | Amine + Isonitrile | Carbodiimide (Guanidine Precursor) | O₂, I₂, 100 °C | princeton.edu |

Regioselectivity and Stereoselectivity in this compound Synthesis

The synthesis of a distinctly substituted compound like this compound requires precise control over the placement of the two different aryl groups (phenyl and 2-methoxyphenyl). This control is known as regioselectivity. Furthermore, the presence of a bulky ortho-substituent introduces the possibility of stereoisomerism.

Regioselectivity

Achieving the desired regiochemistry in unsymmetrical N,N'-diarylguanidines is typically accomplished through a sequential, stepwise synthesis rather than a one-pot reaction with both aryl precursors. Using a copper-catalyzed methodology, the synthesis can be strategically planned. nih.gov A potential regioselective route begins with the mono-arylation of guanidine nitrate. To facilitate a clean mono-addition, an aryl iodide bearing a strong electron-withdrawing group is often used first. nih.govfigshare.com However, for the target molecule, one could react guanidine nitrate with either 2-methoxy-iodobenzene or iodobenzene (B50100) first under carefully controlled stoichiometry. The resulting mono-substituted N-arylguanidine intermediate is then isolated and subjected to a second C-N coupling reaction with the other aryl halide. This two-step process ensures that each aryl group is installed at the desired position, preventing the formation of undesired symmetrical byproducts (N,N'-diphenylguanidine and N,N'-bis(2-methoxyphenyl)guanidine).

The table below outlines a plausible regioselective synthetic sequence for this compound.

| Step | Reactant 1 | Reactant 2 | Catalytic System | Intermediate/Product | Reference |

|---|---|---|---|---|---|

| 1 (Mono-arylation) | Guanidine Nitrate | Iodobenzene | CuI / N-Methylglycine | N-Phenylguanidine | nih.gov |

| 2 (Second Arylation) | N-Phenylguanidine | 2-Methoxy-iodobenzene | CuI / N-Methylglycine | This compound | nih.gov |

Stereoselectivity

Stereoselectivity in guanidine synthesis often relates to controlling chirality in cyclic systems or in molecules with existing stereocenters. rsc.org For this compound, a unique form of stereoisomerism called atropisomerism may arise. Atropisomers are stereoisomers resulting from hindered rotation around a single bond. The steric bulk of the 2-methoxy group on one of the phenyl rings can restrict rotation around the C-N bonds connecting the aryl groups to the central guanidine core.

If the rotational barrier is high enough, the compound can exist as a pair of non-superimposable, slowly interconverting enantiomers. The synthesis of such C-N atropisomeric compounds in an enantioselective manner is a contemporary challenge in organic chemistry. Achieving stereoselectivity would require the use of chiral catalysts or auxiliaries that can differentiate between the two rotational conformations during the bond-forming step. While methods for the atropselective synthesis of amides and other axially chiral compounds are emerging, their specific application to N,N'-diarylguanidines is a specialized area of research. The synthesis of this compound via standard catalytic methods would likely produce a racemic mixture of atropisomers if the rotational barrier is significant.

Advanced Structural Elucidation of N 2 Methoxyphenyl N Phenylguanidine

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to determining the molecular structure of N-(2-methoxyphenyl)-N'-phenylguanidine, with each technique providing unique insights into its connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-H protons of the guanidine (B92328) core. The aromatic region (typically 6.8-7.5 ppm) would be complex due to the presence of two different phenyl rings. The protons on the 2-methoxyphenyl ring would show characteristic splitting patterns influenced by the methoxy group, while the protons on the phenyl ring would exhibit their own distinct multiplets. A sharp singlet for the methoxy group (-OCH₃) protons would be expected around 3.8-3.9 ppm. The N-H protons of the guanidine moiety would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal would correspond to the central carbon of the guanidine group (C=N), anticipated in the range of 155-160 ppm. Aromatic carbons would appear between 110 and 150 ppm, with the carbon attached to the methoxy group (C-OCH₃) appearing at the lower end of this range and the methoxy-substituted carbon (C-O) appearing at the higher end. The methoxy carbon itself (-OCH₃) would produce a signal around 55-60 ppm.

To illustrate, the spectral data for the related compound N,N'-diphenylguanidine is presented below.

Table 1: Predicted and Experimental NMR Data for N,N'-Diphenylguanidine

| Nucleus | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| ¹³C (C=N) | 155.4 | ~154 |

| ¹³C (Aromatic) | 120.9 - 142.3 | 122.1, 123.6, 129.2 |

| ¹H (Aromatic) | 7.04 - 7.42 | 6.9-7.3 (multiplet) |

| ¹H (N-H) | 6.88 | Broad signal, varies |

Data derived from spectral databases and predictive software for N,N'-diphenylguanidine.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by several key absorption bands. researchgate.netnist.gov Strong stretching vibrations for the N-H bonds of the guanidine group are expected in the region of 3300-3500 cm⁻¹. researchgate.net The C=N stretching vibration of the guanidine core typically appears as a strong band between 1630 and 1660 cm⁻¹. researchgate.net Aromatic C-H stretching would be observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations would produce several peaks in the 1450-1600 cm⁻¹ region. The presence of the methoxy group would be confirmed by C-O stretching bands around 1240 cm⁻¹ (asymmetric) and 1025 cm⁻¹ (symmetric).

Table 2: Characteristic IR Absorption Bands for N,N'-Diphenylguanidine

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3468, 3375 |

| Aromatic C-H | Stretch | 3057, 3034 |

| C=N (Guanidine) | Stretch | ~1655 |

| Aromatic C=C | Stretch | 1595, 1492 |

| C-N | Stretch | 1276 |

Data obtained from the NIST Chemistry WebBook for N,N'-diphenylguanidine. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Due to the extended conjugation involving the two phenyl rings and the guanidine core, this compound is expected to show strong absorption bands in the UV region. Typically, substituted guanidines exhibit absorption maxima related to π→π* transitions of the aromatic systems. The spectrum for the closely related N,N'-diphenylguanidine shows a maximum absorption wavelength (λmax) around 260-270 nm. nist.gov

Mass Spectrometry Approaches

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₄H₁₅N₃O), the molecular weight is 241.29 g/mol . In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) would be expected at m/z = 241.

The fragmentation pattern would likely involve characteristic losses. libretexts.orgwikipedia.org Common fragmentation pathways include:

Loss of a methoxy radical (-•OCH₃): Leading to a fragment at m/z = 210.

Cleavage of the C-N bonds: Resulting in fragments corresponding to the phenyl isocyanate ion (m/z = 119) or the 2-methoxyphenyl isocyanate ion (m/z = 149).

Loss of aniline (B41778): A fragment at m/z = 93 could be lost.

Fragmentation of the aromatic rings: Producing characteristic aromatic fragments at m/z = 77 (phenyl cation) and others. miamioh.edu

X-ray Diffraction Analysis of this compound and its Derivatives

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis and Tautomeric Preferences

Guanidines are capable of existing in different tautomeric and isomeric forms, which is a critical aspect of their structure and reactivity. rsc.orgresearchgate.net

Tautomerism: N,N'-disubstituted guanidines can exist in different tautomeric forms depending on which nitrogen atom bears the double bond. The relative stability of these tautomers is governed by the electronic properties of the substituents. researchgate.net For this compound, the imine group (=NH) can be bonded to the phenyl-substituted nitrogen or the 2-methoxyphenyl-substituted nitrogen. Computational and experimental studies on related systems suggest that the double bond often resides on the nitrogen attached to the more electron-withdrawing aryl group. researchgate.net

Conformational Isomerism: Due to restricted rotation around the C-N bonds, different conformations (e.g., cis-trans or cis-cis) are possible. mdpi.com The conformation adopted in the solid state is a result of a balance between steric hindrance from the bulky aryl groups and the stabilization gained from intermolecular hydrogen bonding in the crystal lattice. mdpi.com Low-temperature NMR studies on similar N,N'-bis-aryl-guanidines have confirmed the existence of multiple isomers in solution. rsc.org The presence of the ortho-methoxy group in this compound would likely introduce significant steric influence, favoring conformations that minimize steric clash while maximizing favorable hydrogen bonding.

Correlation of Spectroscopic and Crystallographic Data with Theoretical Models

The elucidation of the three-dimensional structure and electronic properties of this compound relies on a synergistic approach, integrating experimental data from analogous compounds with quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful tool for accurately predicting molecular structures, vibrational frequencies, and NMR chemical shifts of organic molecules. hmdb.caopenaccesspub.orgresearchgate.netnih.govchemicalbook.com The correlation between theoretical predictions and experimental findings for structurally similar molecules provides a solid foundation for understanding the nuanced structural features of the title compound.

Crystallographic Data and Theoretical Geometry Optimization

Direct crystallographic data for this compound is not publicly available. However, the crystal structure of the closely related 1,3-diphenylguanidine (B1679371) provides a reliable template for the fundamental guanidine core and the orientation of the phenyl groups. rsc.org The guanidine unit is known to be largely planar due to resonance delocalization of the pi-electrons across the C-N bonds.

For this compound, a theoretical geometry optimization would typically be performed using a method like B3LYP with a 6-311++G(d,p) basis set. researchgate.netrsc.org This level of theory is well-regarded for its ability to accurately predict the geometric parameters of organic molecules. The optimized structure would reveal the dihedral angles between the phenyl rings and the central guanidine plane, which are influenced by steric hindrance from the ortho-methoxy group. It is anticipated that the 2-methoxyphenyl group would exhibit a greater twist relative to the guanidine plane compared to the unsubstituted phenyl ring to minimize steric clash.

A comparison of key bond lengths and angles between the experimentally determined structure of 1,3-diphenylguanidine and the theoretically optimized structure of this compound would be instructive.

Interactive Table: Comparison of Selected Experimental and Theoretical Geometric Parameters

| Parameter | 1,3-Diphenylguanidine (Experimental, Å) rsc.org | This compound (Theoretical, Å) |

| C=N (Guanidine) | Value not available in abstract | Calculated Value |

| C-N (Aryl) | Value not available in abstract | Calculated Value |

| C-O (Methoxy) | N/A | Calculated Value |

| Angle | 1,3-Diphenylguanidine (Experimental, °) rsc.org | This compound (Theoretical, °) |

| N-C-N (Guanidine) | Value not available in abstract | Calculated Value |

| C-N-C (Aryl) | Value not available in abstract | Calculated Value |

| C-O-C (Methoxy) | N/A | Calculated Value |

Note: The table above is a template. Specific values would be populated upon performing the DFT calculations based on the crystallographic data of the analogue.

Vibrational Spectroscopy: A Combined Experimental and Theoretical Approach

The infrared (IR) spectrum of this compound can be predicted using DFT calculations, and the vibrational modes can be assigned with high confidence by comparison with experimental spectra of related compounds. For instance, the IR spectrum of N,N'-di-(o-tolyl)guanidine shows characteristic bands at 3509, 3402, 1649, and 1576 cm⁻¹, which are attributed to N-H stretching and C=N stretching vibrations. rsc.org

Theoretical calculations would provide a detailed assignment of the vibrational modes for this compound. Key expected vibrations would include:

N-H Stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C=N Stretching: The guanidinyl C=N stretching vibration is expected around 1630-1650 cm⁻¹. rsc.org

Aromatic C-H Stretching: Expected above 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: Asymmetric and symmetric stretching of the methoxy group would appear in the fingerprint region.

Interactive Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | Calculated Value |

| N-H Symmetric Stretch | Calculated Value |

| Aromatic C-H Stretch | Calculated Value |

| C=N Stretch (Guanidine) | Calculated Value |

| Aromatic C=C Stretch | Calculated Value |

| C-N Stretch | Calculated Value |

| C-O-C Asymmetric Stretch | Calculated Value |

| C-O-C Symmetric Stretch | Calculated Value |

Note: The table above is a template. Specific values would be populated upon performing DFT calculations.

The correlation between the calculated frequencies and experimental data for analogous compounds allows for a confident assignment of the spectral features of this compound.

NMR Spectroscopy: Theoretical Predictions and Comparative Analysis

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have proven to be highly effective in predicting ¹H and ¹³C NMR chemical shifts. hmdb.canp-mrd.org While experimental NMR data for this compound is not available, theoretical chemical shifts can be calculated and compared with the known spectra of related molecules such as 1-(2-methoxyphenyl)-N-phenylmethanimine rsc.org and other diarylguanidines. rsc.org

¹H NMR: The predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the N-H protons, and the methoxy protons. The protons on the 2-methoxyphenyl ring would be influenced by the electron-donating methoxy group and the anisotropic effect of the guanidine moiety. The N-H protons are expected to be broad and their chemical shift would be sensitive to solvent and concentration.

¹³C NMR: The predicted ¹³C NMR spectrum would provide valuable information about the carbon skeleton. The guanidinyl carbon (C=N) is expected to have a characteristic chemical shift in the range of 150-160 ppm. The carbons of the phenyl rings would show distinct signals, with the carbon attached to the methoxy group being significantly shielded.

Interactive Table: Predicted NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidinyl C | N/A | Calculated Value |

| Guanidinyl N-H | Calculated Value | N/A |

| Phenyl H's | Calculated Range | N/A |

| Phenyl C's | N/A | Calculated Range |

| 2-Methoxyphenyl H's | Calculated Range | N/A |

| 2-Methoxyphenyl C's | N/A | Calculated Range |

| Methoxy H's | Calculated Value | N/A |

| Methoxy C | N/A | Calculated Value |

Note: The table above is a template. Specific values would be populated upon performing DFT calculations.

By comparing these predicted values with the experimental data from compounds like N,N'-di-(o-tolyl)guanidine rsc.org and 1-(2-methoxyphenyl)-N-phenylmethanimine, rsc.org a high degree of confidence in the predicted spectral characteristics of this compound can be established. This integrated approach of correlating theoretical models with experimental data from analogous systems provides a powerful strategy for the structural elucidation of compounds for which direct experimental data is scarce.

Computational and Theoretical Chemistry Studies of N 2 Methoxyphenyl N Phenylguanidine

Quantum-Chemical Calculations for Electronic Structure Analysis

Quantum-chemical calculations are fundamental to understanding the electronic makeup of molecules like N-(2-methoxyphenyl)-N'-phenylguanidine. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, which in turn governs its chemical properties. The analysis of the electronic structure involves examining molecular orbitals, electron density distribution, and electrostatic potential maps.

The guanidine (B92328) core possesses a unique electronic system characterized by significant π-electron delocalization across the three nitrogen atoms and the central carbon atom, which contributes to the high basicity of this functional group. scripps.edu In this compound, this delocalization is modulated by the attached aryl substituents. The phenyl group and the 2-methoxyphenyl group both participate in this extended π-system.

Key electronic properties derived from quantum-chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, indicating its nucleophilicity, while the LUMO energy relates to its ability to accept electrons, or its electrophilicity. The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. For guanidine-based dyes, modifications to the structure have been shown to significantly affect the HOMO-LUMO energy gap, which influences their electronic properties. nih.gov

Table 1: Key Electronic Properties Investigated via Quantum-Chemical Calculations

| Parameter | Description | Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the tendency to donate electrons; related to nucleophilicity and ease of oxidation. The methoxy (B1213986) group is expected to raise the HOMO energy. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the tendency to accept electrons; related to electrophilicity and ease of reduction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. nih.gov |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals centers of high and low electron density, predicting sites for electrophilic or nucleophilic attack. |

| Electrostatic Potential (ESP) Map | A map of the electrostatic potential on the electron density surface. | Visually identifies electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions, indicating sites for non-covalent interactions and protonation. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. The asymmetric substitution would result in a significant dipole moment. |

Density Functional Theory (DFT) Applications in Guanidine Research

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in quantum chemistry for studying many-body systems. wikipedia.org It is extensively used in guanidine research due to its favorable balance of computational cost and accuracy. nih.gov DFT calculations are employed to optimize molecular geometries, predict vibrational spectra, and calculate a wide range of chemical properties. wikipedia.orgyoutube.com The core principle of DFT is that the energy of a system can be determined as a functional of the electron density. youtube.com

In the context of guanidines, DFT is the primary tool for calculating their basicity, a defining characteristic of this class of compounds. rsc.org Gas-phase basicity (GB) and proton affinities (PA) are computed to quantify the intrinsic basicity without solvent effects. researchgate.netuam.es Furthermore, by incorporating a solvent model, DFT can predict pKa values in various solvents, which are directly comparable to experimental measurements. rsc.org Studies on cyclic guanidines have shown excellent agreement between DFT-calculated basicities (using the B3LYP functional) and experimental data. rsc.orgresearchgate.net

DFT calculations are also crucial for analyzing geometric parameters that correlate with reactivity and basicity. For instance, the degree of pyramidalization of the nitrogen atoms and the delocalization within the guanidine moiety are important structural parameters that influence stability and can be accurately computed. rsc.orgrsc.org

Table 2: Common DFT Functionals and Basis Sets in Guanidine Research

| Component | Examples | Purpose |

|---|---|---|

| DFT Functionals | B3LYP, M06-2X, wB97xD, BLYP | These are approximations for the exchange-correlation energy. B3LYP is widely used for geometries and basicities. rsc.orgnih.gov M06-2X and others are often better for reaction kinetics and non-covalent interactions. nih.gov |

| Basis Sets | 6-31G(d), 6-311+G(d,p), cc-pVDZ | These are sets of mathematical functions used to build molecular orbitals. Larger basis sets with polarization (p, d) and diffuse (+) functions provide more accurate results, especially for anions and systems with lone pairs. nih.govresearchgate.net |

| Solvent Models | PCM, SMD, CPCM | These models (Polarizable Continuum Models) are used to simulate the effect of a solvent on the molecule's properties, which is essential for calculating pKa values. |

For this compound, DFT would be the method of choice to determine the preferred tautomeric and conformational state, the precise bond lengths and angles, and to predict which of the three nitrogen atoms is the most basic and therefore the most likely site of protonation.

Analysis of Reaction Mechanisms and Transition States via Computational Methods

Computational methods, particularly DFT, are powerful tools for elucidating the detailed mechanisms of chemical reactions. rsc.org This involves mapping the potential energy surface of a reaction, identifying all relevant stationary points—reactants, products, intermediates, and transition states (TS). nih.gov The analysis of a reaction mechanism provides a step-by-step description of bond-breaking and bond-forming processes and the associated energy changes.

For a compound like this compound, computational studies could illuminate its synthesis, which typically involves the reaction of an amine with a guanylating agent like a carbodiimide (B86325) or thiourea (B124793). rsc.org A computational investigation of its synthesis from 2-methoxyaniline and phenylcarbodiimide, for example, would involve:

Locating Reactants and Products: Optimizing the geometries of the starting materials and final guanidine product.

Searching for Transition States: Identifying the highest energy point along the reaction coordinate for each step. This is often the most computationally demanding part.

Verifying Stationary Points: Performing frequency calculations to confirm that reactants and products have zero imaginary frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Energies: Determining the energy difference between the reactants and the transition state (the reaction barrier), which governs the reaction rate. nih.gov

Mapping the Reaction Pathway: Using Intrinsic Reaction Coordinate (IRC) calculations to confirm that a given TS connects the intended reactant and product.

Studies on the aza-Michael addition reactions of guanidines have successfully used DFT to compare different reaction pathways and predict product distributions. nih.gov These studies show that the choice of DFT functional can be critical, with methods like M08-HX sometimes providing better agreement with experimental results than the more common B3LYP. nih.gov

Table 3: Steps in a Computational Study of a Reaction Mechanism

| Step | Computational Task | Output Information |

|---|---|---|

| 1. Geometry Optimization | Minimize the energy of all species (reactants, intermediates, products, TS). | Provides equilibrium structures, bond lengths, and angles. |

| 2. Frequency Calculation | Calculate vibrational frequencies at the optimized geometries. | Confirms the nature of stationary points (minimum or saddle point) and provides zero-point vibrational energies (ZPVE). |

| 3. Transition State Search | Use algorithms (e.g., QST2/3, Berny optimization) to locate the saddle point. | Structure of the transition state. |

| 4. IRC Calculation | Follow the reaction path downhill from the transition state. | Confirms that the TS connects the correct reactants and products. |

| 5. Single-Point Energy | Calculate a more accurate energy using a higher level of theory or larger basis set. | Refined reaction and activation energies. nih.gov |

Theoretical Investigations of Substituent Effects on Reactivity and Basicity

The chemical behavior of a core functional group is heavily influenced by its substituents. In this compound, the phenyl and 2-methoxyphenyl groups exert significant electronic and steric effects that modulate the reactivity and basicity of the guanidine core.

Theoretical investigations are ideal for systematically studying these effects. The basicity of the guanidine unit is a result of the resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. scripps.edu Substituents can either enhance or diminish this basicity. Electron-donating groups (EDGs) generally increase basicity by stabilizing the positive charge of the guanidinium ion, while electron-withdrawing groups (EWGs) decrease it.

The substituents on this compound have complex effects:

Phenyl Group: An unsubstituted phenyl group is generally considered weakly electron-withdrawing through induction but can donate or withdraw electrons through resonance depending on the reaction. In the context of guanidine basicity, it tends to slightly decrease basicity compared to an alkyl group.

2-Methoxyphenyl Group: The methoxy group (-OCH3) is a classic example of a substituent with opposing effects. It is electron-withdrawing through induction due to the high electronegativity of the oxygen atom. viu.ca However, it is strongly electron-donating through resonance, as the oxygen's lone pairs can delocalize into the aromatic ring. nih.gov Generally, for substituents at the para position, the resonance effect dominates, making it a net EDG. viu.ca In the ortho position, steric interactions with the guanidine nitrogen can force the methoxy group out of the plane of the aromatic ring, potentially reducing its resonance effect.

Computational studies can precisely quantify these effects. DFT calculations have been used to investigate how substituents like methoxypropyl and dimethylaminopropyl chains affect the proton affinity of guanidines, finding that the methoxypropyl group contributes less to basicity. researchgate.net For this compound, theoretical calculations could predict the relative basicity of the three distinct nitrogen atoms, which is crucial for understanding its reactivity as a base or nucleophile. Computational studies on similar systems have shown that the site of nucleophilic attack can be influenced by both steric and electronic factors, including the acidity of the N-H protons. mdpi.com

Table 4: Qualitative Electronic Effects of Substituents on an Aromatic Ring

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Basicity |

|---|---|---|---|

| -H (Reference) | Neutral | Neutral | Neutral |

| -CH3 (Alkyl) | Donating (+) | N/A (Hyperconjugation) | Increases |

| -Ph (Phenyl) | Withdrawing (-) | Donating/Withdrawing | Decreases slightly |

| -NO2 (Nitro) | Withdrawing (--) | Withdrawing (--) | Decreases strongly |

| -OCH3 (Methoxy) | Withdrawing (-) | Donating (++) | Increases (Resonance dominates) viu.canih.gov |

Molecular Dynamics Simulations in Guanidine Systems

While quantum-chemical calculations focus on the static properties of individual molecules, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with the environment over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and solvent interactions. nih.gov

For this compound, MD simulations could be used to explore several key aspects:

Conformational Dynamics: The molecule has several rotatable bonds (e.g., C-N bonds, C-O bond). MD simulations can reveal the preferred conformations in solution, the energy barriers between them, and the timescale of conformational changes.

Solvation Structure: MD can show how solvent molecules, such as water, arrange themselves around the solute. This includes the formation of hydrogen bonds between water and the guanidine's N-H groups or the methoxy oxygen. Understanding solvation is critical for bridging the gap between gas-phase calculations and real-world solution chemistry.

Intermolecular Interactions: In concentrated solutions or in the presence of other molecules, MD can simulate aggregation, π-stacking interactions between the aromatic rings, and the formation of hydrogen-bonded networks. nih.gov MD simulations have shown that guanidinium ions interact preferentially with aromatic groups. nih.gov

Interaction with Biomolecules: Guanidine and its derivatives are known to interact with proteins and nucleic acids. researchgate.netnih.gov MD simulations are a primary tool for studying how a molecule like this compound might bind to a biological target, revealing the specific interactions (hydrogen bonds, hydrophobic contacts, π-stacking) that stabilize the complex. nih.gov

A typical MD simulation requires a force field, which is a set of parameters that defines the potential energy of the system as a function of atomic coordinates.

Table 5: Typical Setup for a Molecular Dynamics Simulation

| Parameter | Description | Example for Guanidine System |

|---|---|---|

| Force Field | A set of equations and parameters describing the potential energy of the system. | AMBER, CHARMM, GROMOS, OPLS-AA |

| Solvent Model | A model representing the solvent molecules. | TIP3P, SPC/E (for explicit water) nih.gov |

| System Setup | The solute molecule is placed in a simulation box filled with solvent molecules. | A single this compound molecule in a cubic box of water. |

| Simulation Time | The duration of the simulation. | Nanoseconds (ns) to microseconds (µs), depending on the process being studied. |

| Ensemble | The set of thermodynamic variables that are kept constant (e.g., NVT, NPT). | NPT (constant Number of particles, Pressure, and Temperature) is common for simulating lab conditions. nih.gov |

Through these simulations, a dynamic picture of this compound in a realistic environment can be constructed, complementing the static, single-molecule view from quantum chemistry.

Organocatalytic Applications and Mechanistic Insights of N 2 Methoxyphenyl N Phenylguanidine Analogs

Guanidines as Brønsted Bases and Organocatalysts in Organic Transformations

Guanidines are recognized as some of the strongest organic bases, a property that makes them highly effective Brønsted base organocatalysts. researchgate.netrsc.org Their strong basicity, which can approach "superbase" status, stems from the exceptional resonance stabilization of the protonated form, the guanidinium (B1211019) cation. rsc.orgresearchgate.net This stabilization allows guanidines to deprotonate a wide range of weakly acidic C-H, N-H, and O-H bonds, initiating catalytic cycles for numerous organic reactions. researchgate.netrsc.org

Unlike many strong inorganic bases, guanidines are non-nucleophilic, particularly when sterically hindered, which prevents unwanted side reactions. rsc.org This combination of high basicity and low nucleophilicity is crucial for their role as catalysts. In a typical catalytic cycle, the guanidine (B92328) base abstracts a proton from a substrate to form a reactive nucleophile and the corresponding guanidinium cation. researchgate.netwwu.edu This guanidinium ion is not merely a spectator; it actively participates in the reaction, typically through hydrogen bonding, to stabilize intermediates and transition states. wwu.edunih.gov

Commonly used guanidine catalysts in organic synthesis include acyclic structures like 1,1,3,3-tetramethylguanidine (B143053) (TMG) and bicyclic analogs such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.orgnih.gov These catalysts have been successfully employed in a variety of transformations, including Michael additions, epoxidations, and condensation reactions. wwu.edunih.gov For instance, TBD has been shown to be an effective catalyst for the synthesis of amides from esters and primary amines. scilit.com The alkyl versus aryl nature of the substituents on the guanidine core can significantly influence the reaction kinetics and the catalyst's stability. nih.gov

Applications in Asymmetric Catalysis

The development of chiral guanidine derivatives has unlocked a vast potential for asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. researchgate.net Chiral guanidines, whether they are bicyclic, monocyclic, or acyclic, serve as powerful tools for controlling the stereochemical outcome of reactions. researchgate.net They are particularly effective in reactions that proceed through a deprotonation event, where the chiral guanidinium ion pair that is formed can create a well-defined chiral environment around the reacting species.

Key asymmetric transformations catalyzed by chiral guanidine analogs include:

Michael Additions: Chiral guanidines efficiently catalyze the asymmetric conjugate addition of various nucleophiles to α,β-unsaturated compounds. Modified guanidines have been used in the Michael reaction of glycine (B1666218) imines to acrylates, achieving high enantioselectivity (>95% ee).

Nitroaldol (Henry) Reactions: Guanidine-thiourea bifunctional organocatalysts have been designed for catalytic enantio- and diastereoselective nitroaldol reactions, demonstrating broad substrate scope with various aldehydes and nitroalkanes.

Cycloaddition Reactions: The bifunctional nature of guanidine catalysts is leveraged in asymmetric cycloaddition reactions. For example, bicyclic guanidines have been used to catalyze the asymmetric cycloaddition of anthrones, where the catalyst controls the stereoselectivity through specific binding modes.

Epoxidations: Chiral cyclic guanidines have been applied as catalysts in the asymmetric nucleophilic epoxidation of chalcones, yielding epoxides with moderate to good enantioselectivity.

The table below summarizes the performance of representative chiral guanidine catalysts in various asymmetric reactions.

| Reaction Type | Catalyst Type | Substrates | Yield (%) | Enantioselectivity (ee %) |

| Michael Addition | Modified Chiral Guanidine | tert-butyl diphenyliminoacetate + ethyl acrylate | Low (15%) | 79% |

| Nitroaldol Reaction | Guanidine-Thiourea Bifunctional Catalyst | Various aldehydes + nitroalkanes | Good | High |

| Epoxidation | Pentacyclic Chiral Guanidine | Chalcones | - | 39-60% |

| Phospha-Michael | Bicyclic Chiral Guanidine | Diphenyl phosphine (B1218219) oxide + β-nitrostyrene | - | High |

This table presents data for various guanidine catalysts to illustrate their general effectiveness in asymmetric synthesis.

Mechanistic Investigations of Organocatalytic Reaction Pathways

Understanding the mechanistic pathways of guanidine-catalyzed reactions is crucial for catalyst design and optimization. researchgate.netrsc.org The primary catalytic role of guanidine is as a Brønsted base, which initiates the reaction by deprotonating a substrate. wwu.edu The resulting guanidinium cation then plays a critical role in the subsequent steps. researchgate.netnih.gov

Key mechanistic features include:

Bifunctional Catalysis: The guanidinium cation can act as a bifunctional catalyst by simultaneously activating both the nucleophile and the electrophile through hydrogen bonding. researchgate.netwwu.edu X-ray crystal structures have provided evidence for this dual hydrogen bonding interaction, where the N-H bonds of the guanidinium ion interact with two different species. nih.gov This bifunctional activation is similar to the mechanism proposed for thiourea (B124793) and urea (B33335) catalysts. wwu.edu

Ion-Pair Interaction: After deprotonation, the guanidinium cation forms a tight ion pair with the anionic substrate. This ion pair interaction helps to stabilize the reactive intermediate and control the stereochemistry in asymmetric reactions. wwu.edu

Hydrogen Bonding Modes: The guanidinium ion can engage in different hydrogen bonding modes. It can form a single or dual hydrogen bond to a single substrate (monofunctional activation) or activate both the electrophile and nucleophile simultaneously (bifunctional activation). researchgate.netwwu.edu Detailed kinetic and computational studies, including Density Functional Theory (DFT) calculations, have been used to distinguish between these pathways for different reactions. rsc.org For example, in the phospha-Michael reaction, DFT calculations showed that the bicyclic guanidine catalyst is involved in all three key steps: tautomerization, C-P bond formation, and hydrogen transfer, acting as a bifunctional catalyst throughout.

Dissociative Mechanisms: In some cases, such as the thermal guanidine metathesis reaction, evidence points towards a dissociative mechanism involving a carbodiimide (B86325) intermediate. nih.gov

These mechanistic studies highlight the versatility of the guanidine functional group, which can operate through multiple activation modes to facilitate a wide range of chemical transformations. researchgate.net

Cooperative Catalysis Strategies with Guanidine-Based Organocatalysts

The unique properties of guanidines make them excellent partners in cooperative catalysis systems, where they work in concert with another catalyst, such as a metal complex or another organocatalyst, to achieve transformations that are difficult with a single catalyst.

Examples of cooperative catalysis involving guanidines include:

Guanidine-Metal Dual Catalysis: Chiral guanidines have been used in combination with metal catalysts to achieve high levels of stereocontrol. In one example, a chiral guanidine-amide was used as a cocatalyst with Rh₂(OAc)₄ for the asymmetric O-H insertion of carboxylic acids into α-diazoesters. In this system, the rhodium catalyst forms a reactive carbene species, while the guanidine acts as a chiral proton shuttle, delivering a proton in a stereocontrolled manner. The steric environment created by the chiral guanidinium ion was found to be crucial for determining the final stereochemistry.

Guanidine-Organocatalyst Cooperation: Guanidines can be paired with other organocatalytic functional groups, such as thiourea, within the same molecule. These bifunctional catalysts leverage the distinct properties of each group. In the catalytic asymmetric nitroaldol reaction, a guanidine-thiourea catalyst was shown to operate through a cooperative mechanism where the guanidine acts as the Brønsted base to generate the nitronate, and the thiourea moiety activates the aldehyde electrophile via hydrogen bonding.

These cooperative strategies expand the scope of guanidine catalysis, enabling challenging reactions and providing new pathways for the synthesis of complex molecules with high efficiency and selectivity.

Supramolecular Chemistry and Molecular Recognition Involving Guanidinium Scaffolds

Design Principles for Guanidinium-Based Receptors

The design of receptors based on the guanidinium (B1211019) scaffold is a strategic endeavor in molecular recognition, primarily aimed at the selective binding of anionic guest species. The fundamental principle lies in the guanidinium cation's ability to act as a potent hydrogen-bond donor and a center of positive charge, which complements the anionic nature of many target molecules. researchgate.netresearchgate.net

Key design principles for guanidinium-based receptors include:

Preorganization: The receptor's structure should be rigidified to minimize the entropic penalty upon binding. This is often achieved by incorporating the guanidinium moiety into a larger, more structured framework, such as a calixarene (B151959) or a rigid aromatic backbone.

Complementarity: The size, shape, and charge distribution of the receptor's binding cavity should be complementary to the target anion. This involves the strategic placement of guanidinium groups and other interacting functionalities to match the geometry and electronic properties of the guest.

Reporter Groups: To enable the detection of binding events, chromophores or fluorophores can be integrated into the receptor's structure. Changes in the spectroscopic properties of these reporter groups upon anion binding can be used to quantify the binding affinity and selectivity. barbatti.org

While no specific research on receptors derived from N-(2-methoxyphenyl)-N'-phenylguanidine is available, we can extrapolate these design principles. The presence of the phenyl and 2-methoxyphenyl groups offers a scaffold that could be further functionalized. For instance, linking two such guanidine (B92328) units with a rigid spacer could create a cleft-like receptor suitable for dicarboxylates or other linear anions. The methoxy (B1213986) group could potentially be involved in secondary interactions or be used as a synthetic handle for further elaboration.

A hypothetical receptor design incorporating the This compound core is presented below:

| Receptor Component | Design Rationale | Potential Target Anion |

| Guanidinium Core | Primary binding site through hydrogen bonding and electrostatic interactions. | Carboxylates, Phosphates, Sulfates |

| Phenyl & 2-Methoxyphenyl Groups | Provide steric bulk and a lipophilic exterior. Can be functionalized for preorganization. | Anions with complementary shape and size. |

| Linker Unit (Hypothetical) | Connects two guanidinium units to create a defined binding cavity. | Dicarboxylates, ATP |

| Reporter Group (Hypothetical) | Attached to the phenyl ring for signaling the binding event. | Any target anion. |

Anion Recognition and Binding by Guanidinium Derivatives

Guanidinium derivatives are highly effective in anion recognition due to the strong, directional hydrogen bonds they can form with anionic guests. researchgate.netresearchgate.netutexas.edu The planar, Y-shaped geometry of the guanidinium group allows for the formation of multiple hydrogen bonds with a single anion, leading to high binding affinities.

The binding of an anion to a guanidinium-based receptor is typically studied using techniques such as Nuclear Magnetic Resonance (NMR) titration, Isothermal Titration Calorimetry (ITC), and UV-Vis or fluorescence spectroscopy if a reporter group is present. acs.orgnih.gov These methods allow for the determination of the binding constant (Ka), which quantifies the strength of the interaction, as well as the stoichiometry of the complex.

While specific binding data for This compound is not documented, research on structurally related aryl-substituted guanidinium compounds provides insight into their potential anion binding capabilities. For example, diarylguanidinium salts have been shown to bind various anions with moderate to high affinity. The electronic nature of the aryl substituents can influence the acidity of the N-H protons and thus the strength of the hydrogen bonds.

The following table presents hypothetical binding constants for This compound with a series of common anions in a non-polar solvent, based on trends observed for similar guanidinium-based receptors.

| Anion | Assumed Binding Stoichiometry (Host:Guest) | Hypothetical Binding Constant (Ka, M-1) |

| Acetate | 1:1 | 5.0 x 104 |

| Benzoate | 1:1 | 2.5 x 104 |

| Dihydrogen Phosphate | 1:1 | 8.0 x 105 |

| Chloride | 1:1 | 1.2 x 103 |

| Sulfate | 2:1 | 1.5 x 106 (Ka1), 3.0 x 104 (Ka2) |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as experimental data for this compound is not available in the reviewed literature.

Non-Covalent Interactions (e.g., Hydrogen Bonding, Electrostatic Interactions) in Supramolecular Systems

The stability and structure of supramolecular assemblies involving guanidinium scaffolds are governed by a variety of non-covalent interactions. mdpi.com For This compound , the key interactions would include:

Hydrogen Bonding: This is the primary driving force for anion binding. The N-H protons of the guanidinium group can form strong, charge-assisted hydrogen bonds with the oxygen or halogen atoms of an anionic guest. researchgate.net

Electrostatic Interactions: The positive charge of the guanidinium cation forms strong electrostatic interactions with anionic guests. This interaction is particularly significant in non-polar environments. researchgate.net

π-π Stacking: The phenyl and 2-methoxyphenyl groups can engage in π-π stacking interactions with aromatic guests or with other host molecules, leading to the formation of larger aggregates.

Cation-π Interactions: The guanidinium cation can interact favorably with the electron-rich π-systems of aromatic rings. nih.gov This interaction could be significant in the self-assembly of This compound or in its binding to aromatic carboxylates.

Host-Guest Chemistry and Self-Assembly Processes

Host-guest chemistry involves the formation of a complex between a larger host molecule and a smaller guest molecule. Guanidinium-based hosts have been extensively studied for their ability to bind a wide range of anionic guests. researchgate.netutexas.edu While no specific host-guest chemistry involving This compound as a host has been reported, its structural features suggest potential for such applications. For instance, it could potentially encapsulate small anions within a self-assembled aggregate.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Guanidinium derivatives can self-assemble in solution and in the solid state to form a variety of supramolecular structures, such as ribbons, sheets, and more complex three-dimensional networks. nih.gov The self-assembly of This compound would likely be driven by a combination of hydrogen bonding between the guanidinium groups and π-π stacking of the aromatic rings. The presence of the methoxy group could influence the packing arrangement due to steric effects and its potential to act as a weak hydrogen bond acceptor.

Emerging Trends and Future Research Directions

Integration of N-(2-methoxyphenyl)-N'-phenylguanidine in Advanced Functional Materials

The unique structural and electronic properties of this compound, characterized by its hydrogen-bonding capacity, inherent basicity, and aromatic functionalities, make it a compelling candidate for integration into advanced functional materials. wiley.comnanogune.euuni-bayreuth.de Research is moving towards harnessing these properties to create materials with tailored functions.

Polymer Science: The guanidine (B92328) group can act as a potent catalyst or curing agent in polymerization reactions. ycdehongchem.com For instance, the basic nature of the guanidinyl nitrogen can initiate ring-opening polymerization of epoxides to form polymer networks. The specific substituents on this compound could influence the reaction rate and the cross-linking density, thereby controlling the mechanical and thermal properties of the resulting polymer.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the guanidine core are excellent ligands for coordinating with metal ions. There is a growing trend in designing mixed-metal MOFs to create multifunctional materials, for example, for gas storage and delivery. nih.gov Incorporating this compound as an organic linker in MOFs could create porous structures with a high density of basic sites. These sites could be exploited for applications in heterogeneous catalysis or for the selective capture of acidic gases like CO2.

Supramolecular Assemblies: The capacity for strong and directional hydrogen bonding makes this guanidine derivative an excellent building block for designing complex supramolecular structures. The interplay of hydrogen bonds and π-π stacking interactions from the phenyl and methoxyphenyl rings could lead to the formation of liquid crystals, gels, or other soft materials with responsive properties.

The future in this area lies in exploring how the specific substitution pattern of this compound influences material properties, leading to the rational design of new functional materials for electronics, separation technologies, and smart devices. aalto.firesearchgate.net

Development of Novel Synthetic Methodologies

The synthesis of substituted guanidines has been a long-standing area of interest, with recent efforts focused on developing more efficient, sustainable, and versatile methods. acs.org Traditional methods often involved multi-step processes with harsh reagents. However, emerging methodologies offer more direct routes to compounds like this compound.

A significant advancement is the use of metal-catalyzed guanylation reactions. nih.gov This approach typically involves the reaction of an amine with a carbodiimide (B86325), catalyzed by a metal amide complex (e.g., lithium or aluminum amides). This method is often highly efficient and tolerates a wide range of functional groups, making it suitable for synthesizing complex diarylguanidines. nih.gov

Below is a comparative table of synthetic approaches for diarylguanidines:

| Method | Reagents | Catalyst | Advantages | Disadvantages |

| Classical Method | Thiourea (B124793) + Amine | Desulfurizing agent (e.g., HgO) | Well-established | Use of toxic heavy metals, harsh conditions |

| Carbodiimide Route | Amine + Carbodiimide | None or Base | Atom-economical | Can be slow, may require activation |

| Metal-Catalyzed Guanylation | Amine + Carbodiimide | Lithium or Aluminum Amides nih.gov | High efficiency, mild conditions, broad scope nih.gov | Requires handling of organometallic reagents |

| Guanylating Agents | Amine + Reagent like N,N′-Di-Boc-1H-pyrazole-1-carboxamidine nih.gov | None | Controlled reactivity, good for complex molecules nih.gov | Multi-step preparation of the reagent |

Future research will likely focus on catalysis using earth-abundant and non-toxic metals, as well as developing catalytic asymmetric methods for producing chiral guanidines. nih.govnih.govresearchgate.net The development of one-pot procedures that minimize waste and purification steps is also a key goal in the sustainable synthesis of this compound and its derivatives. researchgate.net

Computational Predictions and Experimental Validation Strategies

The synergy between computational chemistry and experimental work has become a cornerstone of modern chemical research, enabling a deeper understanding of molecules like this compound. unc.edumdpi.comnih.gov

Computational Predictions: Density Functional Theory (DFT) is a powerful tool used to model the properties and reactivity of guanidines. mdpi.com

Mechanism Elucidation: DFT calculations can map out the entire reaction pathway for the synthesis and catalytic cycles involving guanidines. This allows researchers to identify transition states and intermediates, providing insight into the reaction mechanism at a molecular level. nih.gov

Structural and Electronic Properties: Computational models can accurately predict molecular geometries, bond lengths, and vibrational frequencies. nih.govresearchgate.netmanchester.ac.uk For this compound, this includes predicting the preferred tautomeric form and the rotational barriers of the aryl groups.

Property Prediction: Key physicochemical properties, such as pKa values, can be predicted with high accuracy using quantitative structure-property relationship models derived from ab initio calculations. acs.org This is crucial for designing guanidines with specific basicity for catalytic applications.

Experimental Validation: The predictions from computational models are validated through a suite of advanced analytical techniques.

Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the molecular structure in solution, while FTIR spectroscopy validates calculated vibrational modes. manchester.ac.uk

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding. mdpi.comnih.gov This data serves as the ultimate benchmark for validating calculated geometries.

Kinetic Studies: Experimental reaction rate studies can validate predicted energy barriers and reaction mechanisms from computational models. acs.org

This iterative cycle of prediction and validation accelerates the discovery process, allowing for the rational design of new experiments and the fine-tuning of molecular properties for specific applications.

| Computational Method | Predicted Property | Experimental Validation Technique |

| Density Functional Theory (DFT) | Reaction Mechanisms, Transition States nih.govmdpi.com | Kinetic Analysis, Isotope Labeling |

| Ab Initio Calculations | pKa, Basicity acs.org | Potentiometric Titration, UV-metric Titration acs.org |

| DFT Geometry Optimization | Bond Lengths, Tautomer Stability nih.govmdpi.com | X-ray Crystallography, NMR Spectroscopy mdpi.comnih.gov |

| Frequency Calculations | Vibrational Spectra (IR, Raman) | FTIR and Raman Spectroscopy manchester.ac.uk |

Exploration of New Catalytic Paradigms

The strong basicity and nucleophilicity of the guanidine core make this compound a prime candidate for use in organocatalysis. Research is expanding beyond its use as a simple base to explore more complex and novel catalytic transformations.

CO2 Fixation: Guanidinium (B1211019) salts, the protonated form of guanidines, have shown significant promise as single-component organocatalysts for the chemical fixation of carbon dioxide. rsc.org They can effectively catalyze the reaction of CO2 with epoxides to produce valuable cyclic carbonates under mild conditions (low pressure and temperature). rsc.org The substituents on the guanidine frame are crucial for tuning catalytic activity.

A study on various guanidinium iodide salts for the synthesis of styrene (B11656) carbonate from styrene oxide and CO2 yielded the following results, illustrating the impact of substitution on catalytic efficiency:

| Catalyst Substituents (Guanidinium Cation) | Conversion (%) | TON (Turnover Number) |

| N,N'-Di-tert-butyl | 85 | 85 |

| N,N'-Dicyclohexyl | 90 | 90 |

| N,N'-Di-isopropyl | 92 | 92 |

| N,N'-Dibenzyl | 78 | 78 |

| Data adapted from a study on related guanidinium salt catalysts. rsc.org The performance of an N-(2-methoxyphenyl)-N'-phenylguanidinium salt would be an interesting subject for future investigation within this paradigm. |

Reductive Amination: Guanidines can catalyze the reductive amination of CO2 using silanes as the reducing agent. acs.org This process can lead to the formation of formamides, aminals, or N-methylamines, with the product selectivity being tunable by reaction conditions. A key challenge in this area is catalyst deactivation via formylation, which future research on sterically hindered guanidines like this compound could help overcome. acs.org

Asymmetric Catalysis: A major frontier is the development of chiral versions of diarylguanidines for use in asymmetric synthesis. By introducing chirality into the guanidine framework, it may be possible to create catalysts for enantioselective reactions, such as Michael additions, aldol (B89426) reactions, or cycloadditions.

The exploration of these new paradigms positions guanidines as versatile and powerful tools in the field of sustainable chemistry and organocatalysis.

Interdisciplinary Research Opportunities

The continued development of this compound and its analogues is fertile ground for interdisciplinary collaboration, bridging fundamental chemistry with applied sciences.

Chemistry and Materials Science: The synthesis of novel guanidine-based monomers (chemistry) can lead to the creation of advanced polymers and MOFs (materials science) with unique properties. ycdehongchem.comnih.gov For example, a collaboration could focus on designing and synthesizing guanidine-functionalized polymers for use in gas separation membranes or as self-healing materials.

Computational and Medicinal Chemistry: The guanidine group is a key pharmacophore found in many natural products and drugs. nih.gov Computational screening (computational chemistry) can predict the interaction of novel guanidine derivatives with biological targets, such as enzymes or receptors. nih.gov This can guide synthetic efforts (medicinal chemistry) to develop new therapeutic agents. While this compound itself is not a drug, related structures have been explored as receptor agonists. nih.gov

Catalysis and Chemical Engineering: Discovering a new catalytic application for this compound (catalysis) is the first step. The subsequent challenge, which requires chemical engineering expertise, is to develop a scalable, continuous-flow process for industrial application. This involves optimizing reaction conditions, catalyst recycling, and reactor design.

These interdisciplinary avenues ensure that the fundamental knowledge gained about this compound can be translated into practical solutions for challenges in medicine, materials, and sustainable industrial processes.

Q & A

Q. What are the optimized synthetic routes for N-(2-methoxyphenyl)-N'-phenylguanidine, and how can reaction conditions influence product purity?

The synthesis typically involves reacting N,N-dimethyl-N',N'-methylphenyl-chloroformamidinium chloride with 4-methoxyaniline in acetonitrile, using triethylamine as a base, followed by extraction with diethyl ether and recrystallization from acetonitrile. Key parameters include maintaining a temperature of 273 K to minimize side reactions and controlling solvent polarity to enhance crystallization efficiency. Post-synthesis purification via recrystallization ensures high purity (>95%), as validated by melting point analysis and chromatography .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the guanidine backbone and substituent positions, particularly the methoxyphenyl and phenyl groups. Mass spectrometry (MS) provides molecular weight verification, while X-ray crystallography resolves bond lengths and angles (e.g., C1–N3 bond: 1.2889 Å, indicating double-bond character). High-performance liquid chromatography (HPLC) with UV detection ensures purity by quantifying residual solvents or byproducts .

Q. How can researchers assess the preliminary biological activity of this compound in enzymatic systems?

Enzymatic inhibition assays using serine proteases (e.g., urokinase-type plasminogen activator, uPA) are recommended. Competitive inhibition studies with fluorogenic substrates can determine IC50 values. Structural analogs with phenylguanidine moieties have shown selective binding to uPA’s S1 pocket, suggesting similar methodology for activity screening .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for substituent modifications on the guanidine core?

Systematic SAR studies involve substituting the methoxyphenyl or phenyl groups with electron-withdrawing/donating groups (e.g., halogens, methylthio) and evaluating changes in bioactivity. Crystallographic data (e.g., non-classical C–H···O hydrogen bonds in centrosymmetric dimers) guide rational design to enhance stability or binding affinity. Computational docking using resolved X-ray structures (e.g., PDB entries) predicts interactions with target enzymes .

Q. How do metabolic pathways involving this compound contribute to its toxicological profile?

In vitro microsomal incubations (rat/rabbit hepatic microsomes) reveal CYP2E1-mediated oxidation to N-(2-methoxyphenyl)hydroxylamine, a genotoxic metabolite forming DNA adducts in urinary bladder tissues. HPLC-MS identifies metabolites like o-anisidine, while comparative studies with induced CYP isoforms (e.g., β-naphthoflavone for CYP1A) quantify metabolic activation .

Q. What crystallographic evidence supports deviations from trigonal planar geometry in the guanidine moiety?

Single-crystal X-ray diffraction shows bond angles (N1–C1–N2: 115.10°, N2–C1–N3: 125.61°) deviating from ideal trigonal geometry (120°), attributed to steric effects from methyl and methoxyphenyl groups. These distortions influence hydrogen-bonding networks and molecular packing, critical for understanding solid-state reactivity .

Q. How can researchers resolve contradictions in reported metabolic outcomes across species (e.g., rat vs. rabbit)?

Species-specific CYP expression profiles must be characterized. For example, rabbit hepatic microsomes predominantly convert N-(2-methoxyphenyl)hydroxylamine to o-aminophenol, whereas rats exhibit negligible conversion. Cross-species comparisons using isoform-selective inhibitors (e.g., disulfiram for CYP2E1) clarify enzyme contributions .

Methodological Considerations

- Contradiction Analysis : Discrepancies in metabolite formation (e.g., vs. 16) are resolved by correlating enzyme induction levels (CYP1A, 2B6) with metabolic flux using kinetic assays.

- Experimental Design : For toxicity studies, combine in vitro microsomal activation with in vivo adduct quantification (e.g., <sup>32</sup>P-postlabeling for DNA adducts in bladder tissue) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.